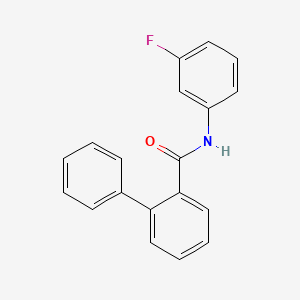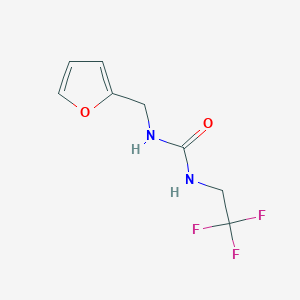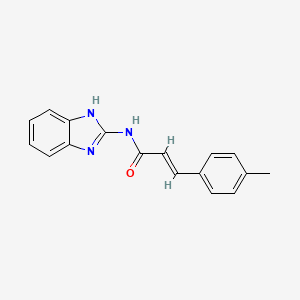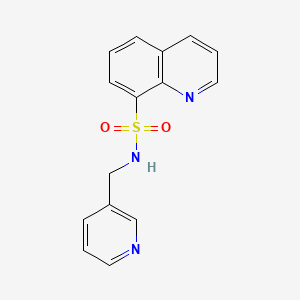![molecular formula C16H24N2O4S B5881068 N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide, also known as MPSP, is a chemical compound that belongs to the class of sulfonylureas. MPSP has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation.
作用机制
The mechanism of action of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide involves the activation of ATP-sensitive potassium channels (KATP) in pancreatic beta cells, which leads to the depolarization of the cell membrane and the subsequent influx of calcium ions. This increase in calcium ions triggers the release of insulin from the beta cells. In cancer cells, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. In inflammation, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been shown to have several biochemical and physiological effects. In diabetes, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide increases insulin secretion and improves glucose tolerance. In cancer, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide induces apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells. In inflammation, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide reduces the production of pro-inflammatory cytokines and chemokines, which leads to a decrease in the severity of inflammation.
实验室实验的优点和局限性
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been extensively studied in animal models, and its mechanism of action is well understood. However, there are also some limitations to using N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in lab experiments. N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has not been studied extensively in human subjects, and its safety and efficacy in humans are not well established. Additionally, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide. In diabetes, future studies could focus on the safety and efficacy of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in human subjects, as well as the potential use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in combination with other diabetes medications. In cancer, future studies could investigate the use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in combination with chemotherapy or radiation therapy, as well as the potential use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in other types of cancer. In inflammation, future studies could explore the use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in other inflammatory diseases, such as arthritis or inflammatory bowel disease. Additionally, future studies could investigate the potential off-target effects of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide and develop more specific analogs of the compound.
合成方法
The synthesis method of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with piperidine, followed by reduction with lithium aluminum hydride and acylation with 2-methylpropanoyl chloride. The final product is obtained after purification by column chromatography. The yield of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide is around 50%, and the purity is greater than 98%.
科学研究应用
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. In diabetes, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been shown to stimulate insulin secretion from pancreatic beta cells and improve glucose tolerance in animal models. In cancer, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been reported to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the severity of inflammation.
属性
IUPAC Name |
N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(2)16(19)17-13-7-8-14(22-3)15(11-13)23(20,21)18-9-5-4-6-10-18/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLYOKYDCFSAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)
![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)



![2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881037.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5881043.png)


hydrazone](/img/structure/B5881073.png)

![4-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5881084.png)